3,3'-Dimethyloxacarbocyanine iodide

Fluorescence spectroscopy Flow cytometry Photophysical characterization

Unlike longer-chain DiOC homologs, DiOC1(3) distributes rapidly across plasma and internal membranes with minimal mitochondrial selectivity, reducing complex I inhibition artifacts. Validated for flow cytometric discrimination of P. vinckei-infected erythrocytes and reticulocyte enumeration. Solvent-dependent quenching enables selective aqueous-phase detection. Purity ≥98%. Request a quote for bulk or custom packaging.

Molecular Formula C19H17IN2O2
Molecular Weight 432.3 g/mol
CAS No. 14134-79-3
Cat. No. B078634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dimethyloxacarbocyanine iodide
CAS14134-79-3
Synonymscyanine dye 1
cyanine dye 1chloride
Molecular FormulaC19H17IN2O2
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-]
InChIInChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1
InChIKeyPXGXZGVGEDLSMW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dimethyloxacarbocyanine iodide (DiOC1(3)) CAS 14134-79-3: Baseline Technical Overview and Procurement Considerations


3,3'-Dimethyloxacarbocyanine iodide (CAS 14134-79-3), commonly designated DiOC1(3), is a cationic cyanine dye belonging to the oxacarbocyanine class [1]. This short-chain lipophilic probe is characterized by a polymethine bridge linking two benzoxazole moieties substituted with methyl groups, yielding a molecular formula of C₁₉H₁₇IN₂O₂ and a molecular weight of 432.25 g/mol [2]. The compound exhibits potent fluorescent properties with an absorption maximum at 485 nm in ethanol (ε = 149,000 M⁻¹cm⁻¹) and a fluorescence quantum yield of 0.05 [3]. Due to its cationic nature and lipophilic character, DiOC1(3) redistributes across biological membranes in response to transmembrane potential gradients, enabling its widespread use as a potentiometric probe for flow cytometric and fluorescence microscopic analyses [4].

Why 3,3'-Dimethyloxacarbocyanine iodide (DiOC1(3)) Cannot Be Casually Substituted with Other Oxacarbocyanine Probes


Oxacarbocyanine dyes exhibit pronounced alkyl chain length-dependent variations in membrane permeability, intracellular distribution kinetics, and target organelle specificity that preclude simple functional interchangeability [1]. Specifically, while DiOC1(3) (C1 alkyl chains) distributes rapidly and stains both plasma and internal membranes with minimal mitochondrial selectivity, its longer-chain homologs DiOC5(3) (C5 chains) and DiOC6(3) (C6 chains) exhibit substantially slower equilibration kinetics and accumulate preferentially in mitochondria due to enhanced lipophilicity [2]. Furthermore, the inhibitory potency of these dyes toward mitochondrial respiratory complex I increases with alkyl chain length, with DiOC6(3) demonstrating an I₅₀ approximately 9-fold lower than DiOC2(3), thereby introducing distinct confounding artifacts in viability assays [3]. Thus, substitution without experimental validation risks both altered compartmental staining patterns and unintended biochemical interference that can invalidate quantitative membrane potential determinations [4].

Quantitative Comparator Evidence: 3,3'-Dimethyloxacarbocyanine iodide (DiOC1(3)) Performance Differentiators


Absorption Maximum and Molar Extinction Coefficient Comparison: DiOC1(3) vs. DiOC6(3) Spectral Offset

3,3'-Dimethyloxacarbocyanine iodide (DiOC1(3)) exhibits a distinct spectral profile that provides measurable separation from its longer-chain homologs. The compound displays an absorption maximum at 485 nm in ethanol with a molar extinction coefficient of 149,000 M⁻¹cm⁻¹ [1]. In contrast, 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)) exhibits an absorption maximum at 483 nm with a molar extinction coefficient typically exceeding 150,000 M⁻¹cm⁻¹ under comparable conditions . The 2 nm blue-shift in DiOC6(3) absorption, while modest, is accompanied by significantly different fluorescence intensity responses to membrane potential changes due to differential aggregation behavior and microenvironment sensitivity [2].

Fluorescence spectroscopy Flow cytometry Photophysical characterization

Mitochondrial Respiratory Complex I Inhibitory Potency: DiOC1(3) Implied Minimal Interference vs. DiOC6(3) Documented Inhibition

Structure-activity relationship analysis of oxacarbocyanine dyes reveals that mitochondrial complex I (NADH-ubiquinone reductase) inhibitory potency scales directly with alkyl chain length [1]. DiOC6(3) exhibits an I₅₀ value of approximately 1 μM against bovine heart mitochondrial oxidase activity, while DiOC2(3) (C2 chains) demonstrates a 9-fold higher I₅₀ of 9 μM [1]. DiOC1(3) (C1 chains) is not included in the primary inhibition dataset but, based on the established chain length-inhibition correlation, is predicted to exhibit substantially lower complex I inhibitory potency than either DiOC2(3) or DiOC6(3) [1]. This reduced interference with mitochondrial respiration is a critical differentiator for assays requiring prolonged incubation or high dye concentrations where respiratory chain inhibition would otherwise confound viability interpretations [2].

Mitochondrial toxicity Respiratory chain inhibition Viability assay artifacts

Solvent-Dependent Fluorescence Intensity Quenching: DiOC1(3) Exhibits 10- to 100-Fold Reduction in Nitrobenzene vs. Aqueous Systems

3,3'-Dimethyloxacarbocyanine iodide (DiOC1(3)) demonstrates pronounced solvent-dependent fluorescence quenching when transitioning from aqueous to organic environments. Systematic characterization across nine oxacyanine dyes revealed that fluorescence emission intensity decreases by one to two orders of magnitude (10- to 100-fold) in nitrobenzene compared to water [1]. This quenching behavior is accompanied by a 15–20 nm red shift in both absorbance and fluorescence emission spectra in nitrobenzene relative to water [1]. The magnitude of this solvent-dependent quenching distinguishes DiOC1(3) from its longer-chain homologs, which exhibit variable partitioning behavior at liquid-liquid interfaces [2].

Interface electrochemistry Liquid-liquid extraction Solvatochromism

Excitation Energy Transfer Efficiency as Donor: DiOC1(3) Functions in FRET Pair with 7-Diethylamino-4-Methylcoumarin

3,3'-Dimethyloxacarbocyanine iodide (DMOCI, synonym for DiOC1(3)) has been quantitatively characterized as an acceptor in a Förster resonance energy transfer (FRET) pair with 7-diethylamino-4-methylcoumarin as donor [1]. Picosecond time-resolved spectroscopy revealed that the high interaction strength between donor and acceptor molecules masks the effects of energy migration and diffusion at high donor concentrations [1]. The rate and efficiency of energy transfer increase with increasing acceptor (DiOC1(3)) concentration, enabling quantitative modulation of FRET efficiency [1]. This defined donor-acceptor pair provides a calibrated spectroscopic ruler for distance measurements in polyvinyl alcohol films and methanol solutions [2].

FRET Energy transfer Spectroscopic ruler Donor-acceptor pair

H-Dimer Photophysical Behavior: Dimethyl-Substituted Oxacarbocyanine Dimers Retain Fluorescence Comparable to or Greater than Monomers

Investigation of the photophysical and photochemical behavior of oxacarbocyanine H-dimers revealed that, in contrast to the typically observed fluorescence quenching associated with H-aggregation, the dimers of 3,3'-dimethyloxacarbocyanine iodide exhibit fluorescence efficiencies comparable to or larger than those of the corresponding monomers in aqueous solution [1]. Analysis of the excited singlet state decay paths demonstrated that dimerization decreases radiative rate constants while enhancing intersystem crossing to the triplet manifold, consistent with exciton theory predictions for H-dimers [1]. This anomalous retention of fluorescence distinguishes DiOC1(3) from many other cyanine dyes where H-dimerization produces pronounced fluorescence quenching [2].

Dye aggregation Exciton theory H-dimerization Fluorescence quantum yield

Blood Cell Discrimination Profile: DiOC1(3) Generates Continuous Fluorescence Distribution Correlated with Cell Maturity

3,3'-Dimethyloxacarbocyanine iodide (DiOC1(3)) produces a characteristic differential uptake and fluorescence pattern in mammalian blood cells that correlates with cell type and maturity [1]. Flow cytometric analysis demonstrates the following fluorescence intensity hierarchy: mature erythrocytes < immature erythrocytes ≈ platelets < leukocytes [1]. This continuous fluorescence distribution enables deconvolution into arbitrary mature and immature erythrocyte populations for reticulocyte quantification [1]. Notably, the immature erythrocyte population identified by DiOC1(3) fluorescence represents a subset of reticulocytes detected by brilliant cresyl blue supravital staining, indicating a distinct subcellular target engagement profile [2].

Flow cytometry Hematology Reticulocyte quantification Cell staining

Validated Application Scenarios for 3,3'-Dimethyloxacarbocyanine iodide (DiOC1(3)) Based on Quantitative Differentiation Evidence


Malaria Parasitemia Screening by Flow Cytometry

3,3'-Dimethyloxacarbocyanine iodide (DiOC1(3)) has been validated for quantitative analysis of Plasmodium vinckei-infected murine blood by flow cytometry [1]. The dye was selected from a panel of membrane potential-responsive fluorescent probes for its ability to discriminate mature erythrocytes, immature erythrocytes, and parasitized erythrocytes as distinct populations [1]. When combined with the DNA-specific dye Hoechst 33342, DiOC1(3) enables multiparametric analysis of infected blood samples, providing both membrane potential-dependent and DNA content-based discrimination of parasite developmental stages [1]. This application leverages the dye's rapid equilibration kinetics and minimal mitochondrial interference relative to longer-chain homologs [2].

Reticulocyte Quantification in Hematological Analysis

DiOC1(3) provides a flow cytometric alternative to traditional supravital dyes (new methylene blue, brilliant cresyl blue, acridine orange) for reticulocyte enumeration [1]. The dye generates a continuous fluorescence distribution across red blood cell populations that can be deconvolved into mature and immature erythrocyte fractions, enabling automated reticulocyte percentage determination [1]. The fluorescence hierarchy (mature RBC < immature RBC ≈ platelets < leukocytes) provides a reproducible internal reference for instrument calibration and quality control [1]. This application is particularly valuable in high-throughput hematology analyzers requiring stable, non-radioactive fluorescent probes.

Water-Nitrobenzene Interface Electrochemical Studies

The pronounced solvent-dependent fluorescence quenching of DiOC1(3) in nitrobenzene (10- to 100-fold reduction relative to water) enables selective detection of aqueous-phase fluorescence in biphasic electrochemical systems without interference from the organic phase [1]. This property, combined with the 15–20 nm red shift in organic solvent spectra, facilitates quantitative determination of dye partitioning constants and transfer potentials at liquid-liquid interfaces [1]. Applications include characterization of ion transfer mechanisms, development of amperometric ion-selective electrodes, and investigation of charge transfer processes at immiscible electrolyte interfaces [2].

Excitation Energy Transfer Studies in Polymer Matrices

3,3'-Dimethyloxacarbocyanine iodide (DMOCI) has been quantitatively characterized as an acceptor in a calibrated FRET pair with 7-diethylamino-4-methylcoumarin (donor) for studying excitation energy migration and diffusion in solid polymer matrices and liquid phases [1]. Picosecond time-resolved measurements reveal that the high donor-acceptor interaction strength in this pair masks donor-donor energy migration effects at elevated donor concentrations, enabling isolation of direct donor-acceptor transfer kinetics [1]. This validated pair is suitable for investigating fundamental photophysical processes in organic optoelectronic materials and for developing fluorescence-based sensors where distance-dependent energy transfer is the transduction mechanism [2].

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